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Introduction

Dactylol is a sesquiterpene alcohol first isolated from the sea hare Aplysia dactylomela. As a
marine natural product, dactylol represents a unique chemical scaffold that is of interest to
researchers in natural product synthesis, chemical biology, and drug discovery. Nuclear
Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the
unambiguous structure elucidation and characterization of such novel compounds. This
application note provides a detailed protocol for the acquisition and assignment of 1D and 2D
NMR data for dactylol.

Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield a publicly
available, complete, and assigned set of experimental 1H and 13C NMR data for dactylol. For
the purpose of this application note, a representative table with expected chemical shift ranges
for a molecule with the structural features of dactylol is provided below. Should experimental
data become available, it would be presented in a similar format.

Table 1: Representative 1H and 13C NMR Data for Dactylol (CDClIs)
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6H (ppm)
oC (ppm) Key HMBC
o (Expected ] Key COSY
Position (Expected o Correlations .
Multiplicity, J Correlations
Range) . (H- C)
in Hz)
C2, C10, C11,
1 45-55 1.8-2.2 (m) H2
Ci15
2 25-35 1.4-1.7 (m) C1, C3, C10 H1, H3
3 35-45 1.3-1.6 (m) C2, C4, C5 H2, H4
4 120-130 5.0-5.4 (m) C3,C5,C6 H3, H5
C3, C4, C6, C12,
5 130-140
C13
6 30-40 2.0-2.4 (m) C4, C5,C7,C8 H7
7 40-50 1.5-1.8 (m) C6, C8, C9 H6, H8
8 20-30 1.2-1.5 (m) C7,C9, C10 H7, H9
C7, C8, C10,
9 40-50 1.6-1.9 (m) H8
Cil1
C1, C2, C8, C9,
10 70-80
C11, C15
C1, C9, C10,
11 35-45
C15
12 25-35 0.9-1.1 (s) C5,C13,C14
13 25-35 0.9-1.1 (s) C5, C12, C14
14 20-30 1.5-1.7 (s) C4, C5, C6
15 15-25 0.8-1.0(d,J=7) C1, C10, C11 H1

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR data for a
sesquiterpene like dactylol.
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. Sample Preparation:
Sample: 5-10 mg of purified dactylol.

Solvent: Approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Tube: A high-precision 5 mm NMR tube.

Procedure: Dissolve the sample completely in the deuterated solvent in the NMR tube.
Ensure the solution is clear and free of any particulate matter.

. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

Temperature: 298 K.

1D *H NMR:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., zg30).

o

Spectral Width: 12-16 ppm.

[e]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

1D B3C NMR:

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: 200-220 ppm.

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2 seconds.

o Number of Scans: 1024-4096, depending on sample concentration and acquisition time.

e 2D COSY (Correlation Spectroscopy):

o

Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpdf).

[¢]

Spectral Width (F1 and F2): 12-16 ppm.

[e]

Data Points: 2048 in F2 and 256-512 in F1.

[e]

Number of Scans: 4-8 per increment.

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity
enhancement (e.g., hsqcedetgpsisp2.2).

o Spectral Width: F2 (*H): 12-16 ppm, F1 (33C): 160-180 ppm.

o Data Points: 2048 in F2 and 256 in F1.

o Number of Scans: 8-16 per increment.

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

[¢]

Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgpndqf).

[¢]

Spectral Width: F2 (*H): 12-16 ppm, F1 (33C): 200-220 ppm.

Data Points: 2048 in F2 and 256-512 in F1.

[e]

o

Number of Scans: 16-32 per increment.

[¢]

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

3. Data Processing and Analysis:
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 All spectra should be processed using appropriate software (e.g., TopSpin, MestReNova).
e 1H and 13C spectra should be referenced to the internal standard TMS at 0.00 ppm.
e Phase and baseline corrections should be applied to all spectra.

o For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied before
Fourier transformation.

o Structural assignments are made by systematically analyzing the correlations observed in
the COSY, HSQC, and HMBC spectra in conjunction with the 1D spectral data.

Workflow for Structure Elucidation of Dactylol

The following diagram illustrates the general workflow for the structure elucidation of a natural
product like dactylol using NMR spectroscopy.
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Isolation & Purification
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NMR Data Acquisition and Analysis Workflow
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Conclusion

This application note outlines the standard procedures for the acquisition and interpretation of
1H and 13C NMR data for the marine natural product dactylol. While specific experimental
data for dactylol was not found in the searched literature, the provided protocols and
representative data serve as a comprehensive guide for researchers working on the
characterization of this and similar sesquiterpenoid structures. The combination of 1D and 2D
NMR techniques is essential for the complete and unambiguous assignment of all proton and
carbon signals, which is a critical step in the structural elucidation and further development of
novel natural products.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignments for the
Sesquiterpene Dactylol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237840#1h-and-13c-nmr-assignments-for-dactylol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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